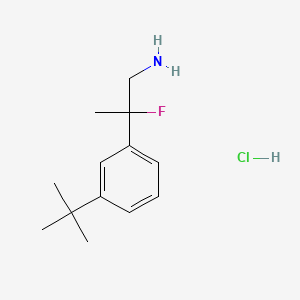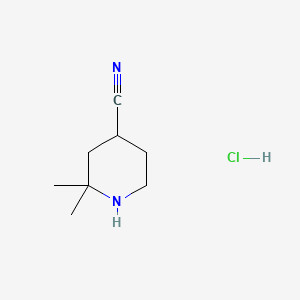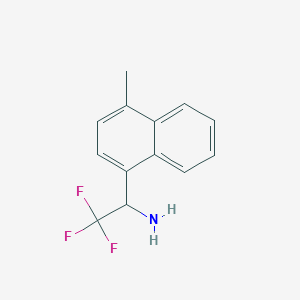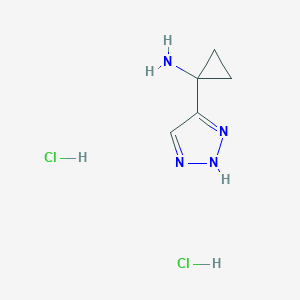
1-(1H-1,2,3-Triazol-5-yl)cyclopropanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 1-(1H-1,2,3-triazol-5-yl)cyclopropan-1-amine dihydrochloride typically involves “click” chemistry, a modular approach that allows for the efficient and rapid assembly of molecular building blocks. One common synthetic route involves the cycloaddition reaction between azides and alkynes in the presence of a copper catalyst . The reaction conditions often include aqueous media and mild temperatures, making the process environmentally friendly and cost-effective . Industrial production methods may scale up this process, ensuring high yields and purity through optimized reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the triazole ring can be functionalized with different substituents.
Cycloaddition: The triazole moiety can participate in cycloaddition reactions, forming complex structures with potential biological activity.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include functionalized triazole derivatives with enhanced properties.
Wissenschaftliche Forschungsanwendungen
1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine dihydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(1H-1,2,3-triazol-5-yl)cyclopropan-1-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. For example, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, blocking its activity and thereby affecting physiological processes that depend on this enzyme . The triazole ring’s ability to form stable complexes with metal ions also plays a crucial role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine dihydrochloride can be compared with other triazole derivatives, such as:
1-(1H-1,2,4-Triazol-3-yl)methylcyclopropan-1-amine dihydrochloride: This compound has a similar structure but differs in the position of the nitrogen atoms in the triazole ring.
1,4,5-Trisubstituted 1,2,3-triazoles: These compounds have additional substituents on the triazole ring, which can alter their chemical and biological properties.
Eigenschaften
Molekularformel |
C5H10Cl2N4 |
|---|---|
Molekulargewicht |
197.06 g/mol |
IUPAC-Name |
1-(2H-triazol-4-yl)cyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C5H8N4.2ClH/c6-5(1-2-5)4-3-7-9-8-4;;/h3H,1-2,6H2,(H,7,8,9);2*1H |
InChI-Schlüssel |
WXYBDRWYEVTQNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=NNN=C2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[[3-[[(3S)-1-(cyclohexylmethyl)piperidin-3-yl]methylamino]-3-oxopropyl]amino]-2-oxoethyl]-3,3,3-triphenylpropanamide](/img/structure/B13583953.png)
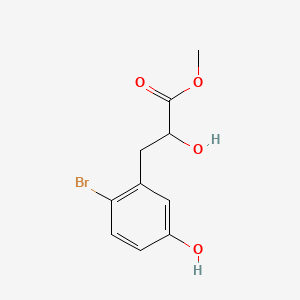

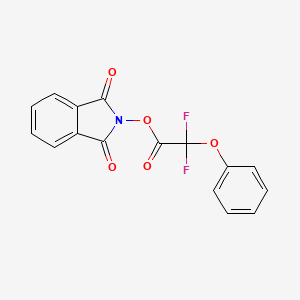
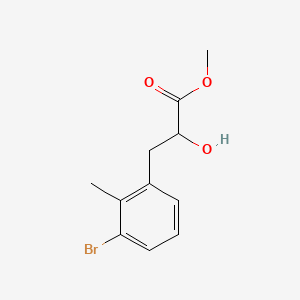
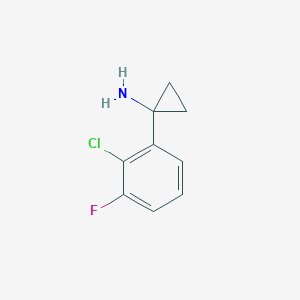
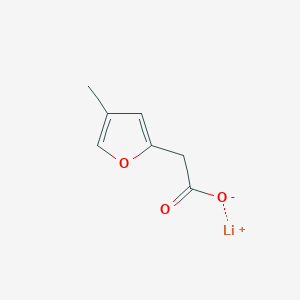
![tert-butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate](/img/structure/B13584012.png)
![1,3,11-Triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B13584015.png)
